molecular formula C9H13ClN4 B1383478 N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride CAS No. 1803561-66-1

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride

Cat. No. B1383478
M. Wt: 212.68 g/mol
InChI Key: XNHOVAVSPJWZKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4.2ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;;/h3-5H,10H2,1-2H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Potential Pancreatic Lipase Inhibitors for Anti-Obesity Activity

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine derivatives have been studied for their potential use as pancreatic lipase inhibitors in the treatment of obesity. These derivatives were designed and evaluated through various analyses, including ADMET analysis, acute toxicity prediction, molecular docking, and in vitro enzyme assays. One compound, in particular, showed potent inhibitory activity against pancreatic lipase, indicating its potential for further optimization as a treatment for obesity (Unnisa et al., 2022).

Antimicrobial and Anti-Inflammatory Agents

Derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential use in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).

Novel Antimicrobial Agents

A study synthesized novel derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine, aiming to develop potential antimicrobial agents. These compounds showed significant inhibition against various strains of bacteria and fungi, suggesting their usefulness as antimicrobial agents (Rao, Rao, & Koteswara, 2020).

Applications in Synthesis and Mechanistic Investigations

A labeled derivative of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine has been synthesized and used as a tool for mechanistic investigations in various chemical reactions. This research provides insight into the formation of certain compounds and the generation of NO or NO-related species in specific reactions (Sako et al., 2000).

Antibacterial and Antifungal Activities

Another study focused on synthesizing derivatives of N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine and evaluating their antibacterial and antifungal activities. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains as well as various fungi (Kushwaha & Sharma, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9;/h3-5H,10H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHOVAVSPJWZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N2-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride

CAS RN

1803561-66-1
Record name 2-N,2-N-dimethyl-1H-1,3-benzodiazole-2,5-diamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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